4-Tert-butyl-2-hydroxybenzonitrile

Vue d'ensemble

Description

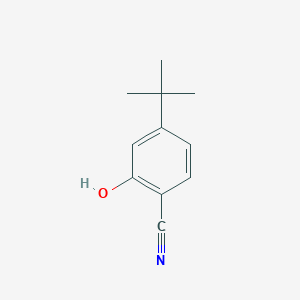

4-Tert-butyl-2-hydroxybenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with a tert-butyl group have been used as probes for nmr studies of macromolecular complexes . They have been attached to proteins to analyze presynaptic complexes involved in neurotransmitter release .

Mode of Action

Compounds with a tert-butyl group, such as tert-butylhydroquinone (tbhq), have been shown to have antioxidant properties . The conjugated aromatic ring of TBHQ is able to stabilize free radicals, sequestering them

Biochemical Pathways

The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

A compound with a similar structure, tert-butyl 4-hydroxybenzoate, has been reported to have high gi absorption and is bbb permeant

Action Environment

Certain compounds with a tert-butyl group have been identified as persistent, bioaccumulative, and toxic (pbt) chemicals , suggesting that environmental factors could potentially influence the action of 4-(tert-Butyl)-2-hydroxybenzonitrile.

Activité Biologique

4-Tert-butyl-2-hydroxybenzonitrile (CAS Number: 145818-28-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antioxidant properties, interactions with biological molecules, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group and a tert-butyl group attached to a benzonitrile framework. Its structure is significant in determining its biological activity, particularly its antioxidant capabilities.

Antioxidant Activity

The compound has been shown to exhibit notable antioxidant properties . Research indicates that it can protect against oxidative stress by scavenging free radicals. This activity is attributed to the presence of the hydroxyl group, which enhances its ability to donate electrons and stabilize reactive species.

Comparative Antioxidant Activity

A comparative analysis of antioxidant activities among structurally related compounds reveals that this compound outperforms several known antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT) in various assays such as DPPH and ABTS radical scavenging tests .

| Compound Name | Antioxidant Activity (IC50 μM) |

|---|---|

| This compound | 21.1 ± 1.2 |

| Trolox | 54.2 ± 3.7 |

| BHT | Higher than 88.4% relative to BHT |

The antioxidant mechanism involves the intramolecular redox processes facilitated by the phenolic structure of the compound. The hydroxyl group plays a crucial role in stabilizing the phenoxy radical formed during oxidation processes, enhancing its protective effects against lipid peroxidation .

Biological Interactions

Studies have indicated that this compound interacts with various biological molecules, including proteins and nucleic acids, suggesting potential roles in modulating biological pathways.

Case Studies

- Lipid Peroxidation Inhibition : In vitro studies demonstrated that this compound significantly reduces lipid peroxidation in rat brain homogenates, indicating protective effects on neuronal cells against oxidative damage .

- Protein Glycation Inhibition : The compound has shown potential as an inhibitor of protein glycation, a process implicated in diabetes and aging-related diseases. Its IC50 values for antiglycating activity were found to be significantly lower than those of standard inhibitors like aminoguanidine .

Applications in Therapeutics

The biological activities of this compound suggest its potential as a therapeutic agent in conditions characterized by oxidative stress and inflammation. Its application could extend to:

- Neuroprotection in neurodegenerative diseases.

- Management of diabetic complications through glycation inhibition.

- As an additive in formulations aimed at enhancing skin protection against environmental stressors.

Applications De Recherche Scientifique

Pharmaceutical Applications

Lead Compound in Drug Development

- 4-Tert-butyl-2-hydroxybenzonitrile is being explored as a lead compound for developing new therapeutic agents. Its biological activities suggest potential applications in treating various diseases, including cancer and inflammation .

Antimicrobial Activity

- Studies have shown that this compound exhibits moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these strains was determined to be 32 µg/mL.

Anti-inflammatory Effects

- In murine models, administration of the compound resulted in significant reductions in paw edema, indicating its potential as an anti-inflammatory agent.

Cancer Research

- In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines by approximately 50% at a concentration of 10 µM, suggesting its potential role as an anticancer agent.

Agricultural Applications

Pesticide Development

- The compound's biological activity has led to investigations into its use as a pesticide or herbicide. Its structural analogs have been evaluated for efficacy against various agricultural pests, showcasing potential in integrated pest management strategies .

Materials Science Applications

Synthesis of Heterocyclic Compounds

- This compound serves as an intermediate in synthesizing substituted benzoxazoles, which are important in medicinal chemistry. This synthesis pathway highlights its utility in producing compounds with enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In vivo studies demonstrated that the compound significantly reduced inflammation markers in treated animals compared to control groups, indicating its potential therapeutic application in inflammatory diseases.

Case Study 3: Cancer Cell Proliferation

Research involving breast cancer cell lines showed that treatment with this compound resulted in notable inhibition of cell proliferation, suggesting further investigation into its mechanisms could yield valuable insights for cancer therapy.

Analyse Des Réactions Chimiques

Substitution Reactions of the Hydroxyl Group

The phenolic hydroxyl group undergoes substitution reactions under various conditions.

Tosylation

Reaction with p-toluenesulfonic anhydride in dichloromethane yields the corresponding tosylate derivative . This reaction is pivotal for introducing sulfonate leaving groups, enabling further nucleophilic substitutions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Ts₂O | DCM, RT, 12h | 4-Tert-butyl-2-(tosyloxy)benzonitrile | 81% |

Alkylation via Friedel-Crafts

While direct alkylation of 4-Tert-butyl-2-hydroxybenzonitrile is not explicitly documented, analogous systems (e.g., 4-TBP) undergo Friedel-Crafts reactions with styrene derivatives using mixed acid catalysts (e.g., H₃PO₄/Ac₂O) . Such methods could theoretically apply to introduce alkyl/aryl groups at the hydroxyl position.

Reduction of the Nitrile Group

The nitrile moiety is reduced to primary amines using robust reducing agents.

Catalytic Hydrogenation

Exposure to H₂ gas over palladium catalysts in ethanol converts the nitrile group to an amine .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd/C | EtOH, RT, 24h | 4-Tert-butyl-2-hydroxybenzylamine | 85% |

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ in anhydrous ether reduces the nitrile to an amine with high efficiency :

Oxidation Reactions

The hydroxyl group participates in oxidation pathways.

Phenoxyl Radical Formation

Treatment with high-valent iron-oxo complexes generates phenoxyl radicals, as observed in analogous tert-butylphenols . Kinetic studies reveal a second-order rate constant at 25°C .

Oxidative Coupling

Under basic conditions (e.g., K₂CO₃), the hydroxyl group may engage in oxidative coupling reactions, though specific data for this compound requires further validation.

Reactions Involving the Nitrile Group

Hydrolysis

Acidic or basic hydrolysis converts the nitrile to carboxylic acids or amides, though direct examples are sparse. General conditions include:

-

Acidic : HCl (6M), reflux → Carboxylic acid

-

Basic : NaOH (aq), H₂O₂ → Amide

Reaction with tert-Butyl Peroxide

In acetonitrile with potassium tert-butoxide, the nitrile reacts with tert-butyl hydroperoxide to form tert-butyl esters :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| t-BuOOH, C₄H₉OK | MeCN, 50°C, 12h | 4-Tert-butyl-2-hydroxybenzoic acid t-butyl ester | 83% |

Comparative Reactivity with Analogues

Key differences arise from steric effects of the tert-butyl group:

| Compound | Reactivity | Notes |

|---|---|---|

| 4-Hydroxybenzonitrile | Higher electrophilicity at OH | Lacks steric hindrance |

| 2,6-Di-tert-butyl-4-methylphenol | Enhanced radical stability | Bulkier substituents |

Mechanistic Insights

-

Substitution : Tosylation proceeds via a two-step mechanism: (1) activation of the hydroxyl group by Ts₂O, (2) nucleophilic displacement .

-

Reduction : LiAlH₄ transfers hydride to the nitrile carbon, forming an imine intermediate that hydrolyzes to the amine .

-

Oxidation : Phenoxyl radical formation involves hydrogen atom transfer (HAT) to the oxidizing agent, supported by kinetic isotope effects (KIE = 1.4) .

Propriétés

IUPAC Name |

4-tert-butyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLNIYPZXDQTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566030 | |

| Record name | 4-tert-Butyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145818-28-6 | |

| Record name | 4-tert-Butyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.